Amphotericin B trihydrate

Nephrotoxicity Invasive Fungal Infections Clinical Safety

Researchers face variability in polyene antifungal reference standards due to amorphous or deoxycholate forms. Amphotericin B trihydrate (C₄₇H₇₃NO₁₇·3H₂O; MW 978.12) is the hydrated crystalline API from Streptomyces nodosus fermentation. • Defined crystallinity (≥95 wt%; PXRD pattern) & thermal properties (m.p. 444.5 K; ΔH 177.2 kJ/mol) • Validated HPLC-DAD stability-indicating method detects DP1/DP2 degradants • Reference standard for CLSI/EUCAST MIC testing (modal MIC 0.5 mg/L vs. Candida spp.) • Light- & moisture-sensitive; shipped refrigerated (2-8°C)

Molecular Formula C47H73NO17
Molecular Weight 924.1 g/mol
Cat. No. B15563636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin B trihydrate
Molecular FormulaC47H73NO17
Molecular Weight924.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyAPKFDSVGJQXUKY-KKGHZKTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin B Trihydrate: Reference Standard Properties


Amphotericin B trihydrate is a polyene macrolide antibiotic originally isolated from *Streptomyces nodosus* that serves as a key analytical and reference standard for research, with the trihydrate form representing the stable crystalline hydrate . Its antifungal mechanism relies on binding to ergosterol in fungal membranes to form transmembrane channels, while its procurement value for analytical work is defined by its specific hydration state, molecular formula (C₄₇H₇₉NO₂₀, MW: 978.12 g/mol), and distinct crystal structure [1]. Amphotericin B trihydrate is practically insoluble in water at neutral pH (6–7) but shows solubility at pH extremes (pH 2 or 11) and in organic solvents such as DMSO (30–40 mg/mL) .

Crystalline Form Hydrated trihydrate reference standard with defined thermal and diffraction identity for solid-state characterization
Workflow Match Supports antifungal susceptibility testing, formulation development, and analytical method validation as starting API
Selection Context Distinct from amorphous or formulation-processed material; critical for reproducible dissolution and stability studies

Amphotericin B Trihydrate: Why Substitution Fails


Amphotericin B trihydrate is not directly interchangeable with clinically formulated amphotericin B deoxycholate, liposomal amphotericin B (L-AmB), or amphotericin B lipid complex (ABLC) due to fundamental differences in composition, physicochemical properties, and intended application. The trihydrate is a defined crystalline analytical standard used for research, method development, and quality control, whereas the deoxycholate and lipid formulations are solubilized or encapsulated dosage forms designed for parenteral administration. Substituting any of these formulated products for the trihydrate standard will invalidate quantitative analytical results, as the solubility, aggregation state, and matrix components differ markedly [1]. Conversely, using the trihydrate in a biological assay without proper solubilization will yield erroneous potency and toxicity estimates compared to the clinical comparators [2]. The following evidence quantifies exactly how the trihydrate and its comparators differ across key dimensions relevant to scientific selection.

Class Mismatch Azoles or echinocandins operate via distinct mechanisms; susceptibility profiles may shift significantly, limiting direct substitution
Formulation Drift Liposomal, lipid complex, and deoxycholate formulations differ in pharmacokinetics and drug release; solid-state properties may not transfer
Amorphous Content Commercial deoxycholate mixtures contain uncontrolled amorphous fraction; trihydrate crystallinity ensures reproducible thermal and dissolution behavior

Amphotericin B Trihydrate: Comparative Evidence


Solid-State Thermal Characterization

Liposomal amphotericin B (L-AmB) demonstrates significantly reduced nephrotoxicity compared to conventional amphotericin B deoxycholate (d-AmB). A Cochrane meta-analysis of 12 randomized controlled trials (n=2172 participants) found that L-AmB was associated with a 51% reduction in the risk of a clinically significant increase in serum creatinine (RR 0.49, 95% CI 0.40 to 0.59) [1]. A real-world retrospective cohort study further quantified this difference, reporting severe nephrotoxicity (RIFLE 'Failure') rates of 11.5% for d-AmB (n=236), 2.4% for L-AmB (n=105), and 7.2% for ABLC (n=90) (P = 0.046) [2]. This nephrotoxicity differential is a primary driver for selecting lipid-based formulations over the deoxycholate formulation in clinical settings, but is irrelevant to the trihydrate standard.

Thermal Identity
Cross-study comparable
Melting point 444.5 K; ΔHfus 177.2 kJ/mol
Critical batch-consistency marker for procurement
Deoxycholate formulation lacks defined melting endotherm
Nephrotoxicity Invasive Fungal Infections Clinical Safety

In Vitro Antifungal Activity Comparison

Liposomal amphotericin B (Fungisome™) exhibits 2- to 16-fold lower MIC90 values compared to amphotericin B deoxycholate (AMB-d) against diverse fungal pathogens. In a study of 262 clinical isolates, the MIC90 of Fungisome™ was 0.125 mg/L against yeasts, 0.5 mg/L against filamentous fungi, and 0.25 mg/L against dimorphic fungi [1]. In contrast, the MIC90 of AMB-d was 1 mg/L across all three fungal groups. Against filamentous fungi specifically, Fungisome™ was 2-fold more potent (0.5 vs. 1 mg/L) [1]. A separate head-to-head study comparing Abelcet (ABLC) and AmBisome (L-AmB) against 300 isolates found mean MICs for yeasts of 0.51 µg/mL for Abelcet, 1.28 µg/mL for AmBisome, and 0.29 µg/mL for conventional amphotericin B, confirming that formulation significantly alters in vitro potency [2].

MIC vs. Azoles
Cross-study comparable
Modal MIC 0.5 mg/L (CLSI); >128-fold lower than fluconazole in resistant isolates
Supports broad-spectrum comparator reference standard use
Liposomal formulation geometric mean MIC 0.35 μg/mL; methodology-dependent variation observed
Antifungal Susceptibility MIC In Vitro Activity

Nephrotoxicity: Deoxycholate vs. Liposomal

Amphotericin B lipid complex (ABLC) achieves significantly higher and more rapid lung tissue concentrations than liposomal amphotericin B (L-AMB) in a murine model of invasive pulmonary mucormycosis. At a dose of 5 mg/kg/day, ABLC-treated animals had lung amphotericin B concentrations of 6.64 µg/g at 24 hours and 7.49 µg/g at 72 hours, compared to 1.44 µg/g and 1.03 µg/g, respectively, for L-AMB (P = 0.013 and P = 0.005) [1]. This 4.6-fold higher exposure at 24 hours was associated with a ~2-log greater reduction in fungal burden (P < 0.001). At the higher 10 mg/kg/day dose, both formulations were effective, but the differential kinetics underscore that lipid formulations are not interchangeable in terms of tissue targeting [1].

Nephrotoxicity Profile
Head-to-head comparison
Liposomal form: cytotoxicity reduced 3–90×; lethality reduced 2–8× vs deoxycholate (LD50 2.3 mg/kg)
Trihydrate API enables development of lipid-based formulations with improved tolerability endpoint context
In vitro fungicidal activity remained equivalent between formulations
Pharmacodynamics Tissue Distribution Pulmonary Mucormycosis

Crystallinity and Particle Size Engineering

Amphotericin B trihydrate, as a crystalline analytical standard, exhibits defined long-term stability under recommended storage conditions. When stored at -20°C with protection from air and light, the product remains active for at least 5 years [1]. In contrast, reconstituted or formulated amphotericin B products have much shorter shelf lives; for example, the trihydrate retains activity for only 3 days at 37°C in culture [1]. Lyophilized amphotericin B trihydrate is stable for up to 36 months at -20°C when kept desiccated, while stock solutions in solvent should be stored at -20°C and used within 3 months to prevent potency loss [2]. This stability profile is distinct from that of the deoxycholate formulation, which forms a colloidal dispersion with different aggregation kinetics and is not intended as a long-term analytical reference.

Crystallinity Control
Class-level inference
≥95 wt% AmB; particle size 1.1–1.9 μm; crystallinity 20–90%+ achievable
Supports reproducible dissolution and inhalation formulation studies
Commercial deoxycholate has uncontrolled amorphous content
Analytical Standard Stability Storage Conditions Shelf Life

Amphotericin B Trihydrate: Application Scenarios


Reference Standard for Antifungal Susceptibility Testing

Amphotericin B trihydrate serves as the essential reference standard for developing and validating quantitative chromatographic methods used to assay amphotericin B content in pharmaceutical formulations and biological samples [1]. Its defined crystalline structure and high purity (typically >98%) enable accurate calibration curves, system suitability testing, and impurity profiling. Due to its pH-dependent solubility profile (insoluble at pH 6–7, soluble at pH 2 or 11) , method development must account for the specific solvent conditions required for the trihydrate, which differ from those of formulated products.

Lipid-Based and Dry Powder Formulation Development

The trihydrate standard is used to prepare stock solutions of known potency for quality control (QC) strains in antifungal susceptibility testing (e.g., CLSI M27/M38 protocols) [2]. As demonstrated by the MIC90 variability observed between different amphotericin B formulations (e.g., 0.125–1 mg/L across fungal groups) [2], using a consistent, well-characterized standard such as the trihydrate is mandatory for ensuring inter-laboratory reproducibility of MIC data. Directly using a clinical formulation as a 'standard' would introduce significant, uncontrolled variability.

Quality Control and Batch Release Testing

Researchers investigating the solid-state properties, crystal polymorphism, or hydration/dehydration behavior of amphotericin B rely on the trihydrate as a well-defined starting material [3]. Its crystal structure has been solved by X-ray diffraction, providing a benchmark for comparing novel formulations, cocrystals, or amorphous dispersions. The long-term stability of the trihydrate (≥5 years at -20°C) supports its use as a retained reference sample in stability chambers and for forced degradation studies [4].

Application
Selection Property
Validation Focus
Antifungal Susceptibility Reference
Broad-spectrum MIC profile with documented comparator context
CLSI/EUCAST method reproducibility; potency verification by stability-indicating HPLC
Lipid-Based & Dry Powder Formulation
Defined crystallinity and particle size engineering capability
Tolerability endpoint improvement vs. deoxycholate; equivalent in vitro activity confirmation
Quality Control & Batch Release
Unique thermal fingerprint (DSC, TGA) and crystalline identity
Forced degradation product monitoring; shelf-life under recommended storage
Fungal Membrane Ion Channel Research
Monomeric state in organic solvents; excipient-free assembly
Ergosterol-dependent channel formation studies by solid-state NMR

Technical Documentation Hub

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